molecular formula C13H9F3N2O2 B2701641 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide CAS No. 1024143-17-6

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide

Cat. No.: B2701641
CAS No.: 1024143-17-6
M. Wt: 282.222
InChI Key: AVSSWXLKPTUMCX-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines .

Scientific Research Applications

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzamide
  • 5-(Trifluoromethyl)-2-pyridinol
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is unique due to the presence of both the trifluoromethyl group and the pyridyloxy moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-6-11(18-7-9)20-10-4-1-8(2-5-10)12(17)19/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSSWXLKPTUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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